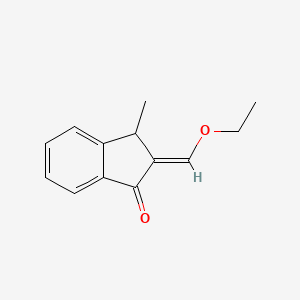
2-(Ethoxymethylidene)-3-methyl-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethoxymethylidene)-3-methyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones. Indenones are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound, in particular, has garnered interest due to its potential reactivity and utility as a building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylidene)-3-methyl-2,3-dihydro-1H-inden-1-one typically involves the condensation of ethyl acetoacetate with 2-methylbenzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes cyclization to form the desired indenone structure. The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethoxymethylidene)-3-methyl-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-(Ethoxymethylidene)-3-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronic applications.
Mecanismo De Acción
The mechanism of action of 2-(Ethoxymethylidene)-3-methyl-2,3-dihydro-1H-inden-1-one involves its reactivity as an electrophile. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various adducts. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxymethylidene-3-oxo esters: These compounds share a similar structural motif and exhibit comparable reactivity.
Diethyl 2-ethoxymethylidenemalonate: This compound is another example of an ethoxymethylidene derivative with similar synthetic applications.
Ethyl 2-ethoxymethylidenecyanoacetate: This compound also features the ethoxymethylidene group and can undergo similar reactions.
Uniqueness
2-(Ethoxymethylidene)-3-methyl-2,3-dihydro-1H-inden-1-one is unique due to its indenone core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing novel molecules with specific reactivity and properties.
Propiedades
Fórmula molecular |
C13H14O2 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
(2E)-2-(ethoxymethylidene)-3-methyl-3H-inden-1-one |
InChI |
InChI=1S/C13H14O2/c1-3-15-8-12-9(2)10-6-4-5-7-11(10)13(12)14/h4-9H,3H2,1-2H3/b12-8+ |
Clave InChI |
XTNRPFCNZQOSDC-XYOKQWHBSA-N |
SMILES isomérico |
CCO/C=C/1\C(C2=CC=CC=C2C1=O)C |
SMILES canónico |
CCOC=C1C(C2=CC=CC=C2C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241022.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B15241024.png)
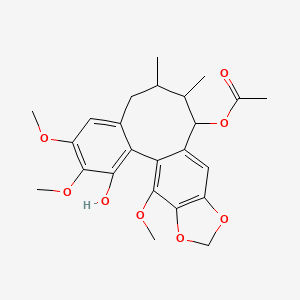
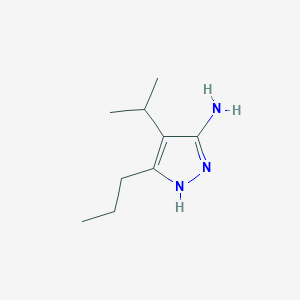

![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15241045.png)
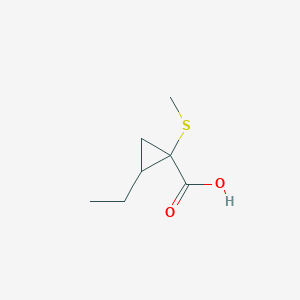
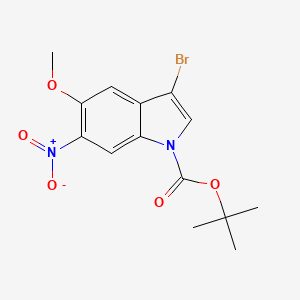
![1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclopentane](/img/structure/B15241053.png)
![2-tert-Butylpyrazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B15241067.png)
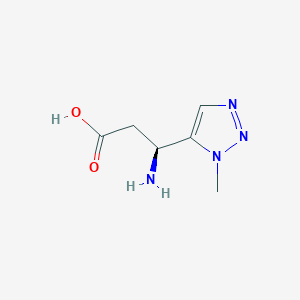
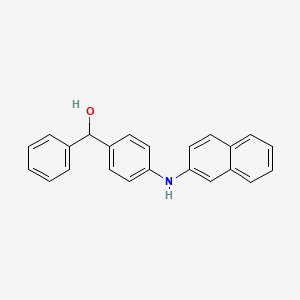
![(Z)-({1-[4-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrrol-2-yl}methylidene)amino acetate](/img/structure/B15241096.png)
![5,7-Dimethyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241108.png)
